molecular formula C14H8BrClN2O B5797463 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide

5-bromo-2-chloro-N-(4-cyanophenyl)benzamide

Cat. No.: B5797463
M. Wt: 335.58 g/mol
InChI Key: JWHACFAEEKCOOH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-cyanophenyl)benzamide: is an aromatic amide compound characterized by the presence of bromine, chlorine, and a cyanophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, 2-chlorobenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position.

    Amidation: The brominated product is then reacted with 4-cyanophenylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and 4-cyanophenylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis: 5-bromo-2-chlorobenzoic acid and 4-cyanophenylamine.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Potential Therapeutic Agent: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action of 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of halogen atoms and the cyanophenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 5-bromo-2-chloro-N-(4-methoxyphenyl)benzamide
  • 5-bromo-2-chloro-N-(4-nitrophenyl)benzamide

Uniqueness:

  • The presence of the cyanophenyl group distinguishes 5-bromo-2-chloro-N-(4-cyanophenyl)benzamide from its analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-10-3-6-13(16)12(7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHACFAEEKCOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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